molecular formula C20H15ClN6 B15111640 7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B15111640
M. Wt: 374.8 g/mol
InChI Key: NVIZYXRKXKKXEH-UHFFFAOYSA-N
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Description

“7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” typically involves multi-step organic reactions. The starting materials are usually substituted anilines and hydrazines, which undergo cyclization and condensation reactions under controlled conditions. Common reagents include strong acids or bases, catalysts, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, compounds of this class have shown potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. They can be used in the development of new drugs or as tools in biochemical research.

Medicine

In medicine, these compounds are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Their ability to interact with specific biological targets makes them promising candidates for drug development.

Industry

Industrially, these compounds can be used in the production of specialty chemicals, agrochemicals, and materials science. Their diverse reactivity and stability make them suitable for various applications.

Mechanism of Action

The mechanism of action of “7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the resulting biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15ClN6

Molecular Weight

374.8 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15ClN6/c1-12-3-6-14(7-4-12)18-24-25-20-16-10-23-27(19(16)22-11-26(18)20)15-8-5-13(2)17(21)9-15/h3-11H,1-2H3

InChI Key

NVIZYXRKXKKXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)C)Cl

Origin of Product

United States

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